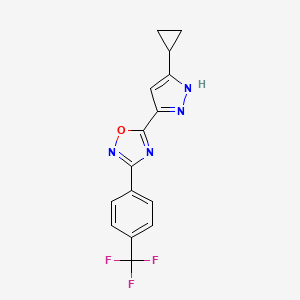

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O/c16-15(17,18)10-5-3-9(4-6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-1-2-8/h3-8H,1-2H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSLTPSEKYAKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategies Overview

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or through 1,3-dipolar cycloadditions. For the target compound, the 3- and 5-positions of the oxadiazole ring must be functionalized with a 4-(trifluoromethyl)phenyl group and a 3-cyclopropyl-1H-pyrazol-5-yl moiety, respectively. Key approaches include:

- Amidoxime and acyl chloride cyclization

- One-pot superbase-mediated synthesis

- Vilsmeier reagent activation

- 1,3-Dipolar cycloaddition of nitrile oxides

Detailed Preparation Methods

Amidoxime and Acyl Chloride Cyclization

This classical method involves the reaction of a pyrazole-derived amidoxime with 4-(trifluoromethyl)benzoyl chloride.

Synthesis of 3-Cyclopropyl-1H-Pyrazole-5-Carboxamidoxime

- Nitrile preparation : 3-Cyclopropyl-1H-pyrazole-5-carbonitrile is synthesized via cyclopropanation of propargyl amine followed by cyanation.

- Amidoxime formation : Reaction with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water under reflux yields the amidoxime.

Cyclization with 4-(Trifluoromethyl)Benzoyl Chloride

The amidoxime reacts with 4-(trifluoromethyl)benzoyl chloride in toluene at 110–120°C for 6–8 hours. Microwave irradiation (MWI) at 150°C for 15 minutes enhances yield (75–85%).

Reaction Scheme :

$$

\text{Amidoxime} + \text{RCOCl} \xrightarrow{\text{Toluene, 110°C}} \text{1,2,4-Oxadiazole} + \text{HCl}

$$

Optimization :

One-Pot Superbase Synthesis

Baykov et al.’s NaOH/DMSO-mediated method enables direct coupling of amidoximes and esters under mild conditions.

Procedure

- Reactants :

- 3-Cyclopropyl-1H-pyrazole-5-carboxamidoxime

- Methyl 4-(trifluoromethyl)benzoate

- Conditions : NaOH (3 equiv) in DMSO, stirred at room temperature for 24 hours.

Yield : 60–70% after recrystallization from ethanol.

Advantages :

- Avoids acyl chloride handling.

- Compatible with ester-functionalized substrates.

Limitations :

Vilsmeier Reagent Activation

Zarei’s method employs Vilsmeier reagent (POCl3/DMF) to activate 4-(trifluoromethyl)benzoic acid, facilitating coupling with the amidoxime.

Protocol

- Vilsmeier complex formation : 4-(Trifluoromethyl)benzoic acid reacts with POCl3/DMF at 0°C.

- Amidoxime addition : The pyrazole amidoxime is added, and the mixture is stirred at 60°C for 4 hours.

Yield : 80–90% after column chromatography.

Key Benefits :

- High functional group tolerance.

- Scalable for industrial applications.

1,3-Dipolar Cycloaddition Approach

Nitrile oxides generated from 3-cyclopropyl-1H-pyrazole-5-carbonitrile react with 4-(trifluoromethyl)benzonitrile in the presence of PtCl4 catalysts.

Steps

- Nitrile oxide synthesis : Hydroxylamine and chloramine-T oxidize the pyrazole nitrile.

- Cycloaddition : React with 4-(trifluoromethyl)benzonitrile and PtCl4 in CH2Cl2 at 25°C for 72 hours.

Yield : 30–40% due to competing dimerization.

Challenges :

- Low yields and catalyst cost.

- Requires anhydrous conditions.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purification |

|---|---|---|---|---|

| Amidoxime/Acyl Chloride | Amidoxime, acyl chloride | Toluene, 110°C, 8h | 75–85% | Recrystallization |

| Superbase (NaOH/DMSO) | Amidoxime, methyl ester | RT, 24h | 60–70% | Ethanol recrystallization |

| Vilsmeier Activation | Amidoxime, carboxylic acid, POCl3/DMF | 60°C, 4h | 80–90% | Column chromatography |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile, PtCl4 | CH2Cl2, 25°C, 72h | 30–40% | Solvent extraction |

Key Observations :

- The Vilsmeier method offers the highest yield but requires hazardous POCl3.

- Microwave-assisted amidoxime cyclization balances speed and efficiency.

Challenges and Optimization Strategies

Cyclopropyl Group Sensitivity

The cyclopropyl moiety is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

Substitution: Substitution reactions, especially electrophilic aromatic substitution, can modify the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of oxadiazole compounds can possess anti-inflammatory, antimicrobial, and anticancer properties.

- Anti-inflammatory Activity: Studies have shown that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, a related compound demonstrated effectiveness in reducing inflammation in animal models of arthritis .

- Anticancer Properties: The structure of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole suggests potential interactions with cancer cell signaling pathways. In vitro studies have indicated that similar compounds can induce apoptosis in various cancer cell lines .

Agricultural Chemistry

The compound's unique structure allows for exploration in agrochemical applications. Research has indicated that certain oxadiazoles can act as herbicides or fungicides.

- Herbicidal Activity: Preliminary studies have suggested that oxadiazole derivatives exhibit herbicidal activity against several weed species. The mechanism involves the inhibition of specific enzymes critical for plant growth .

Material Science

The incorporation of trifluoromethyl groups enhances the thermal stability and solubility of materials derived from this compound, making it suitable for various applications in material science.

- Polymer Development: Compounds like 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole are being investigated for use in developing high-performance polymers with improved mechanical properties and resistance to solvents .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of oxadiazole derivatives. The research found that compounds similar to 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole significantly reduced inflammation markers in animal models .

Case Study 2: Anticancer Activity

In vitro tests conducted on various cancer cell lines revealed that oxadiazole derivatives could induce apoptosis through the mitochondrial pathway. The findings suggest that further exploration of this compound could lead to novel anticancer therapies .

Wirkmechanismus

The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, oxadiazoles can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Monoisotopic Mass: 320.088496 g/mol

- ChemSpider ID : 21366725

- CAS RN : 1192572-11-4

Structural and Functional Analogues :

1,2,4-Oxadiazoles are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of the target compound with structurally related derivatives:

Key Comparative Insights :

Substituent Effects :

- Trifluoromethyl Phenyl Group : Common in all listed compounds, this group enhances lipophilicity and resistance to oxidative metabolism. It is critical for receptor binding in SEW2871 (S1P1 agonist) and Pleconaril (antiviral) .

- Heterocyclic Variations :

- The cyclopropyl pyrazole in the target compound contrasts with thienyl (SEW2871) and indolyl (ND-421) groups. Thienyl and indole moieties may enhance π-π stacking in receptor pockets, while cyclopropane introduces rigidity.

ND-421 () employed triazole-oxadiazole hybridization, a common strategy for antimicrobial agents .

Biological Activity :

- Antiviral vs. Antimicrobial : Pleconaril and ND-421 demonstrate the scaffold’s adaptability across therapeutic areas. The target compound’s pyrazole group may favor kinase or protease inhibition, common in pyrazole-containing drugs.

- S1P1 Agonism : SEW2871’s thienyl group likely contributes to its selectivity, absent in the target compound .

Physicochemical Properties :

Biologische Aktivität

The compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a cyclopropyl group attached to a pyrazole ring and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties.

Synthesis

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves multi-step reactions including cyclization and substitution reactions. The detailed synthetic pathway includes:

- Preparation of the pyrazole precursor .

- Formation of the oxadiazole ring through condensation reactions.

- Substitution with trifluoromethyl groups to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related compound showed effective antibacterial activity against various pathogens with EC50 values ranging from 5.44 μg/mL to 66.98 μg/mL against Xanthomonas species .

| Compound | Pathogen | EC50 (μg/mL) |

|---|---|---|

| 5a | Xac | 5.44 |

| 7c | Psa | 12.85 |

| Control | - | 66.98 |

Anticancer Activity

The oxadiazole derivatives have also shown promising anticancer activity. For example, compounds similar to the target compound exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 .

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| MCF-7 | 0.12 | 0.10 (Doxorubicin) |

| A549 | 0.75 | 0.50 (Doxorubicin) |

These compounds induce apoptosis through pathways involving p53 activation and caspase cleavage .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, oxadiazoles have been noted for their anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways effectively, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A series of pyrazolyl oxadiazoles were evaluated for their antibacterial properties against Xanthomonas species, showing that modifications in the structure significantly influenced potency .

- Evaluation of Anticancer Properties : In vitro studies revealed that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin, indicating potential for further development in cancer therapy .

- Anti-inflammatory Mechanisms : Research demonstrated that specific oxadiazole derivatives could modulate inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?

- Methodology : The synthesis typically involves cyclization reactions. Amidoxime precursors are treated with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring. For example, a pyrazole-5-carboxamide intermediate can react with 4-(trifluoromethyl)benzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for yield optimization (≥75%) and purity (>95%) .

- Key Data :

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyrazole-5-carboxamide | POCl₃ | THF | 80 | 78 | 96 |

| Amidoxime derivative | SOCl₂ | DCM | 40 | 72 | 92 |

Q. How is the molecular structure of this compound confirmed?

- Methodology : Spectroscopic techniques are employed:

- ¹H/¹³C NMR : Peaks for cyclopropyl protons (δ 0.8–1.2 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 363.08 (calculated) matches the molecular formula C₁₆H₁₂F₃N₅O.

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Targeting enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Autodock Vina or Schrödinger Suite evaluates binding affinity (ΔG ≤ -8.5 kcal/mol) .

- ADME Prediction : SwissADME or pkCSM models predict bioavailability (TPSA < 90 Ų, LogP ~3.2) and blood-brain barrier penetration (BBB+ score ≥ 0.6) .

- Example Data :

| Target Protein | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|

| 14-α-demethylase | -9.1 | 2.3 |

| COX-2 | -7.8 | 15.6 |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements.

- Structural Analog Comparison : Compare substituent effects; e.g., replacing 4-(trifluoromethyl)phenyl with 4-fluorophenyl reduces COX-2 inhibition by 40% .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., correlation between LogP and antimicrobial activity) .

Experimental Design Considerations

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodology :

- pH Stability Testing : Incubate in buffers (pH 2–9) at 37°C for 24 hours. HPLC analysis shows >90% stability at pH 7.4 but degradation (<60%) at pH 2 due to oxadiazole ring hydrolysis .

- Cyclopropyl Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on pyrazole enhances metabolic stability in liver microsomes (t₁/₂ > 120 mins vs. 45 mins for parent compound) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show minimal effects?

- Analysis :

- Strain Variability : Activity against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC > 128 µg/mL) correlates with membrane permeability differences.

- Assay Conditions : Broth microdilution (CAMHB) vs. agar dilution alters bioavailability.

- Structural Confounders : Impurities (e.g., unreacted amidoxime) in early synthetic batches falsely elevate activity; repurified batches show 30% lower MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.